molecular formula C10H9NO2S B1608704 2-Phenylthiomorpholin-3-one CAS No. 70156-57-9

2-Phenylthiomorpholin-3-one

Cat. No. B1608704
CAS RN: 70156-57-9
M. Wt: 207.25 g/mol
InChI Key: DMFBCISVQYKSPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenylthiomorpholin-3-one, also known as 2-phenylthiomorpholine-3-ketone, is an organic compound with the molecular formula C10H11NO2S. It is used for research and development purposes .


Synthesis Analysis

The synthesis of 2-Phenylthiomorpholin-3-one can be achieved from Cysteamine hydrochloride and Ethyl α-bromophenylacetate . More details about the synthesis process can be found in the relevant literature .


Molecular Structure Analysis

The molecular weight of 2-Phenylthiomorpholin-3-one is 207.25 g/mol. For a more detailed molecular structure analysis, it is recommended to refer to the relevant scientific literature or use molecular modeling software.

Scientific Research Applications

  • Neurotransmitter and Neuromodulator Degradation :

    • Endomorphin-2, a neuropeptide and endogenous ligand for the mu-opioid receptor, undergoes degradation through enzymatic processes in the brain, involving molecules like 2-Phenylthiomorpholin-3-one. This process is crucial for terminating its physiological function as a neurotransmitter or neuromodulator (Sakurada et al., 2003).
  • Monoamine Oxidase Inhibition :

    • Derivatives of 2-Phenylthiomorpholin-3-one, such as 2-Arylthiomorpholine and 2-arylthiomorpholin-5-one derivatives, have been evaluated as monoamine oxidase inhibitors. These inhibitors are significant in the context of treating conditions like depression and Parkinson's disease (Lühr et al., 2010).
  • Chemical Synthesis and Pharmacology :

    • The synthesis and characterization of 2-Phenylthiomorpholin-3-one derivatives are vital in pharmacological research. These compounds can be used to develop new drugs with potential applications in various areas, including anticancer and antiviral treatments (Berrée et al., 2006).
  • Cancer Research and Chemoprotective Properties :

    • Research has shown that some derivatives of 2-Phenylthiomorpholin-3-one can induce enzymes like NAD(P)H:quinone reductase and elevate glutathione levels in certain cell lines, enhancing detoxification potential. This property is significant in cancer research and chemoprotection studies (De Long et al., 1986).
  • Antitumor Agents Development :

    • Compounds like 2-phenylquinolin-4-ones (2-PQs), derived from 2-Phenylthiomorpholin-3-one, have been explored as anticancer drug candidates. These studies include the synthesis, evaluation, and mechanism of action of these compounds, contributing significantly to the development of new antitumor agents (Chou et al., 2010).

Safety And Hazards

It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling 2-Phenylthiomorpholin-3-one . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

properties

IUPAC Name

2-phenylthiomorpholin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NOS/c12-10-9(13-7-6-11-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWXBCKSRRQCIEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(C(=O)N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>29 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194312
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-Phenylthiomorpholin-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
ZL He, Y Chen, X Wang, M Ni, G Wang - Tetrahedron, 2019 - Elsevier
… To augment the application of the methodology, oxidation of the intermediate 4-(benzyloxy)-5-hydroxy-2-phenylthiomorpholin-3-one (3a′) was proceeded and 4-(benzyloxy)-2-…
Number of citations: 7 www.sciencedirect.com

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